3-Bromo-4-chlorophenol

Overview

Description

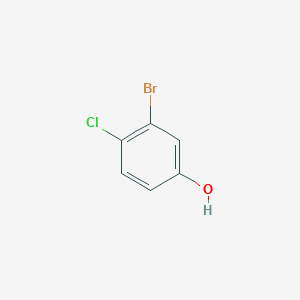

3-Bromo-4-chlorophenol is an organic compound with the molecular formula C6H4BrClO It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-chlorophenol can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenol. This reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorophenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: Products include dehalogenated phenols and simpler aromatic compounds.

Scientific Research Applications

Organic Synthesis

Precursor in Chemical Reactions

3-Bromo-4-chlorophenol serves as a crucial precursor in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions to form more complex molecules. For instance, it is utilized to synthesize 4-(benzyloxy)-1-bromo-2-chlorobenzene through a reaction with benzyl bromide . This reaction highlights its utility in creating compounds with potential applications in materials science and pharmaceuticals.

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogenic organisms. Its structural characteristics allow it to interfere with microbial cell functions, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of chlorophenols can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various chlorophenols found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent .

Environmental Applications

Pesticide Development

this compound has been investigated for its potential use in developing new pesticides. Its ability to disrupt biological processes in target pests makes it a candidate for environmentally friendly pest control solutions. Research has shown that modifications to the chlorophenol structure can enhance its efficacy and specificity towards pest species while minimizing harm to non-target organisms .

Table 1: Summary of Applications

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have indicated that exposure to chlorophenols can lead to adverse health effects, including liver damage and reproductive toxicity in laboratory animals. These findings necessitate careful handling and assessment of safety when utilizing this compound in research and industrial applications .

Mechanism of Action

The mechanism by which 3-Bromo-4-chlorophenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.

Comparison with Similar Compounds

- 4-Bromo-2-chlorophenol

- 3-Iodo-4-chlorophenol

- 3,5-Dibromophenol

Comparison: 3-Bromo-4-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Bromo-4-chlorophenol (C6H4BrClO) is a halogenated phenolic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which significantly influence its reactivity and biological interactions. Its molecular structure can be depicted as follows:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound against various pathogenic microorganisms. One significant study assessed its effectiveness against both Gram-positive and Gram-negative bacteria using in vitro assays.

In Vitro Antimicrobial Testing

The compound was tested against several bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Klebsiella pneumoniae, Pseudomonas aeruginosa

The results indicated that this compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus, which showed a significant zone of inhibition at varying concentrations. The data from this study are summarized in Table 1 below:

| Bacterial Strain | Zone of Inhibition (mm) at 50 μM | Zone of Inhibition (mm) at 100 μM |

|---|---|---|

| Staphylococcus aureus | 42 ± 1.1 | 62 ± 0.9 |

| Bacillus subtilis | 37 ± 0.6 | 57 ± 1.3 |

| Klebsiella pneumoniae | 31 ± 1.5 | 51 ± 2.0 |

| Pseudomonas aeruginosa | 27 ± 2.1 | 44 ± 1.7 |

This study highlighted that the antimicrobial activity was concentration-dependent, with higher efficacy observed against Gram-positive bacteria compared to Gram-negative strains .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant capabilities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

DPPH Assay Results

The percentage of radical scavenging activity at different concentrations is presented in Table 2:

| Concentration (μg/mL) | Radical Scavenging Activity (%) |

|---|---|

| 20 | 8.2 |

| 40 | 15.7 |

| 60 | 24.5 |

| 80 | 37.2 |

| 100 | 48.5 |

These findings suggest that as the concentration of the compound increases, its ability to scavenge free radicals also improves, indicating potential therapeutic applications in oxidative stress-related conditions .

Toxicity Studies

Toxicity assessments were conducted on normal human cell lines, including WISH (human epithelial amnion) and MRC-5 (normal human lung fibroblast). The results indicated that at lower concentrations, the compound did not exhibit significant cytotoxic effects, making it a candidate for further development in therapeutic applications .

Molecular Docking Studies

Computational studies involving molecular docking have provided insights into the mechanism of action of this compound. These studies identified potential binding sites and interactions with biological receptors, shedding light on how this compound exerts its biological effects at a molecular level .

Case Studies and Applications

Several case studies have documented the use of halogenated phenolic compounds like this compound in various applications:

- Pharmaceutical Development : Researchers are exploring its potential as a lead compound for developing new antimicrobial agents due to rising antibiotic resistance.

- Antioxidant Formulations : Its antioxidant properties make it a candidate for inclusion in formulations aimed at reducing oxidative damage in cells.

Properties

IUPAC Name |

3-bromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFFHIKASCUQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468669 | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13659-24-0 | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.